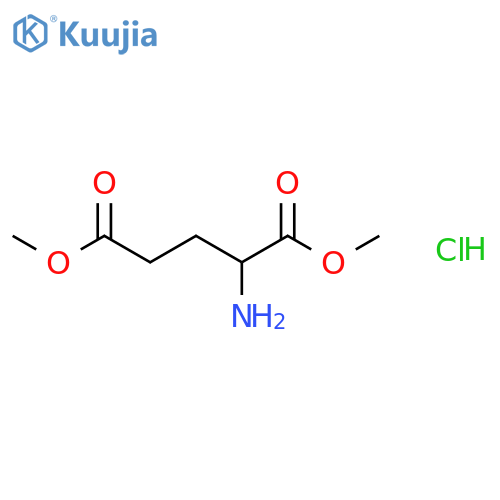Cas no 13515-99-6 (H-DL-Glu(Ome)-OMe.HCl)

H-DL-Glu(Ome)-OMe.HCl structure
商品名:H-DL-Glu(Ome)-OMe.HCl
CAS番号:13515-99-6
MF:C7H14ClNO4
メガワット:211.643361568451
MDL:MFCD00266895
CID:119690
PubChem ID:3084392
H-DL-Glu(Ome)-OMe.HCl 化学的及び物理的性質
名前と識別子
-
- Dimethyl 2-aminopentanedioate hydrochloride
- Dimethyl DL-Glutamate Hydrochloride
- Glutamic acid,1,5-dimethyl ester, hydrochloride (1:1)
- H-DL-Glu(OMe)-OMe.HCl
- H-DL-Glu(OMe)-OMe•HCl
- <small>DL<
- D-Glu(Me)-OMe*HCl
- D-glutamic acid dimethyl ester hydrochloride
- dimethyl (-)-(R)-glutamate hydrochloride
- dimethyl (R)-2-aminopentanedioate hydrochloride
- Dimethyl L-2-aminoglutarate hydrochloride
- DL-Glutamic Acid Dimethyl Ester Hydrochloride
- H-D-Glu(OMe)OMe hydrochloride
- H-D-Glu(OMe)-OMe*HCl
- H-DL-Glu(OMe)-OMe·HCl
- H-Glu(OMe)-OMe.HCl
- H-DL-Glu(Ome)-Ome
- DL-Glu(OMe)-OMe.HCl
- H-DL-GLU(OME)-OME HCL
- DL-GLUTAMIC ACID ALPHA,GAMMA-DIMETHYL ESTER HYDROCHLORIDE
- DL-Glutamic Acid Dimethyl Ester Hydrochloride H-DL-Glu(OMe)-OMe.HCl
- H-D-Glu(OMe)-OMe.HCl
- 1,5-dimethyl 2-aminopentanedioate hydrochloride
- C7H14ClNO4
- Glutamic acid, dimethyl ester, hydrochloride
- DL-Glutamic acid, dimethyl ester, hydrochloride
- Glutamic acid, dimethyl ester, hydrochloride, DL-
- Glutamic acid, 1,5-dimethyl ester, hydrochloride (1:1)
- AKOS015847816
- EN300-296312
- dimethyl 2-aminopentanedioate;hydrochloride
- NSC-83254
- SY036573
- DS-16144
- AR2240
- dimethyl (rs)-glutamate hydrochloride
- SY029209
- FT-0686507
- 13515-99-6
- NS00084899
- AKOS015892894
- H-Glu(OMe)-OMe HCl
- 4-DIAZO-4-METHOXYDIPHENYLAMINESULFATE
- MFCD00235872
- UNII-16247QSY33
- FT-0705575
- FT-0627830
- H-Glu-(Ome)-Omehydrochloride
- Q27251762
- D3305
- 2-AMINO-PENTANEDIOIC ACID DIMETHYL ESTER, HYDROCHLORIDE
- 16247QSY33
- J-006655
- NSC83254
- DIMETHYL 2-AMINOPENTANEDIOATE HCL
- CS-0150701
- SCHEMBL1238805
- MFCD00266895
- FT-0654147
- DTXSID40388975
- HY-W098059
- A849968
- dimethyl 2-aminopentanedioate hydrochloride;DIMETHYL 2-AMINOPENTANEDIOATE HCL
- dimethyl (2S)-2-aminopentanedioate,hydrochloride
- BPHCSYSXOKTCMA-UHFFFAOYSA-N
- DB-063070
- Dimethyl DL-Glutamate (hydrochloride)
- dimethyl (2R)-2-aminopentanedioate,hydrochloride
- MFUPLHQOVIUESQ-UHFFFAOYSA-N
- 2-Ammonium Dimethyl Glutarate Hydrochloride
- H-DL-Glu(Ome)-OMe.HCl
-
- MDL: MFCD00266895
- インチ: 1S/C7H13NO4.ClH/c1-11-6(9)4-3-5(8)7(10)12-2;/h5H,3-4,8H2,1-2H3;1H
- InChIKey: MFUPLHQOVIUESQ-UHFFFAOYSA-N
- ほほえんだ: Cl[H].O(C([H])([H])[H])C(C([H])(C([H])([H])C([H])([H])C(=O)OC([H])([H])[H])N([H])[H])=O
計算された属性
- せいみつぶんしりょう: 211.06100
- どういたいしつりょう: 211.061
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 13
- 回転可能化学結合数: 6
- 複雑さ: 169
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 何もない
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- トポロジー分子極性表面積: 78.6
じっけんとくせい
- 色と性状: 未確定
- ゆうかいてん: 148-150 ºC
- ふってん: 224.3°C at 760 mmHg
- フラッシュポイント: 76.7°C
- PSA: 78.62000
- LogP: 0.94220
- ようかいせい: 未確定
- じょうきあつ: No data available
H-DL-Glu(Ome)-OMe.HCl セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302;H315;H319;H335
- 警告文: P280;P305+P351+P338
- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- ちょぞうじょうけん:2-8 °C
H-DL-Glu(Ome)-OMe.HCl 税関データ
- 税関コード:2922499990
- 税関データ:
中国税関コード:
2922499990概要:
2922499990他のアミノ酸及びそのエステル及びその塩(1つ以上の酸素含有基を含む場合を除く)。付加価値税:17.0%税金還付率:9.0% 規制条件:AB(入国貨物通関表、出国貨物通関表)最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき
規制条件:
A.入国貨物通関表
B.出国貨物通関申告書検査検疫種別:
P.輸入動植物/動植物製品検疫
Q.海外動植物/動植物製品検疫
R、輸入食品衛生監督検査
S.輸出食品衛生監督検査
M.輸入商品検査
N.輸出商品検査要約:
HS:292249990酸素官能基を1種以上含むアミノ酸を除く他のアミノ酸及びそのエステル、その塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)最恵国関税:6.5% General tariff:30.0%
H-DL-Glu(Ome)-OMe.HCl 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-296312-100.0g |
1,5-dimethyl 2-aminopentanedioate hydrochloride |
13515-99-6 | 95% | 100.0g |
$126.0 | 2023-02-27 | |
| Enamine | EN300-296312-2.5g |
1,5-dimethyl 2-aminopentanedioate hydrochloride |
13515-99-6 | 95% | 2.5g |
$25.0 | 2023-09-06 | |
| Enamine | EN300-296312-5.0g |
1,5-dimethyl 2-aminopentanedioate hydrochloride |
13515-99-6 | 95% | 5.0g |
$26.0 | 2023-02-27 | |
| TRC | D480348-10g |
Dimethyl DL-Glutamate Hydrochloride |
13515-99-6 | 10g |
$ 138.00 | 2023-09-07 | ||
| AstaTech | AR2240-250/G |
DIMETHYL 2-AMINOPENTANEDIOATE HCL |
13515-99-6 | 95% | 250/G |
$POA | 2022-06-01 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 093714-1g |
H-DL-Glu(Ome)-OMe.HCl |
13515-99-6 | 95+% | 1g |
795.0CNY | 2021-07-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-NA877-25g |
Dimethyl 2-aminopentanedioate hydrochloride |
13515-99-6 | 98% | 25g |
¥294.0 | 2022-05-30 | |
| TRC | D480348-25g |
Dimethyl DL-Glutamate Hydrochloride |
13515-99-6 | 25g |
$ 322.00 | 2023-09-07 | ||
| TRC | D480348-50g |
Dimethyl DL-Glutamate Hydrochloride |
13515-99-6 | 50g |
$563.00 | 2023-05-18 | ||
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D155070-5G |
Dimethyl DL-Glutamate Hydrochloride |
13515-99-6 | >98.0%(N)(T) | 5G |
¥54.00 | 2021-05-21 |
H-DL-Glu(Ome)-OMe.HCl 関連文献
-
1. The synthesis of folic acid, multiply labelled with stable isotopes, for bio-availability studies in human nutritionPeter Maunder,Paul M. Finglas,Anthony I. Mallet,Fred A. Mellon,M. Aaqib Razzaque,Brian Ridge,Liisa Vahteristo,Cornelia Witth?ft J. Chem. Soc. Perkin Trans. 1 1999 1311
-
Ru-Bing Wang,Hai-Ning Lv,Shan-Shan Zhu,Xiao-Dong Ren,Song Xu,Shuang-Gang Ma,Yun-Bao Liu,Jing Qu,Shi-Shan Yu RSC Adv. 2018 8 29301
-
3. Synthesis and evaluation of photolabile sulfonamides as potential reagents for rapid photorelease of neuroactive aminesJohn E. T. Corrie,George Papageorgiou J. Chem. Soc. Perkin Trans. 1 1996 1583
13515-99-6 (H-DL-Glu(Ome)-OMe.HCl) 関連製品
- 16450-41-2(L-Glutamic acid,1,5-diethyl ester)
- 23032-21-5((R)-Methyl 2-amino-4-methylpentanoate)
- 15399-22-1(Methyl (2S)-2-Aminobutanoate)
- 1499-55-4(H-Glu(OMe)-OH)
- 14487-45-7(DL-Glutamic Acid 5-Methyl Ester)
- 6384-08-3(L-Glutamic Acid 1-Methyl Ester)
- 1603462-19-6(4-amino-2-(methoxymethyl)pyrimidine-5-carboxylic acid)
- 2649047-71-0(2-(2-isocyanatopropan-2-yl)-4H,5H,6H-cyclopentabthiophene)
- 851484-95-2(2-Chloro-5-Fluoropyridine-3-carbaldehyde)
- 326919-69-1(ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate)
推奨される供給者
Amadis Chemical Company Limited
(CAS:13515-99-6)H-DL-Glu(Ome)-OMe.HCl

清らかである:99%
はかる:500g
価格 ($):323.0